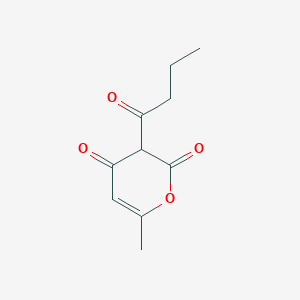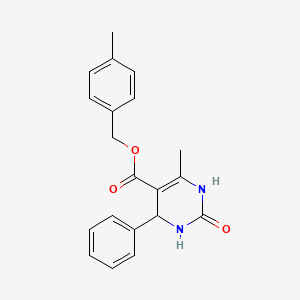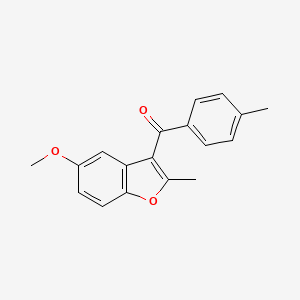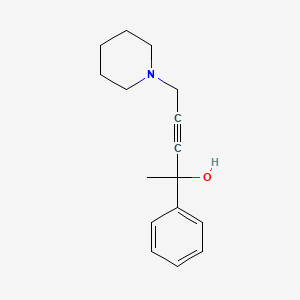![molecular formula C20H21N3O3 B5217022 N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-methoxy-2-furamide](/img/structure/B5217022.png)
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-methoxy-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-methoxy-2-furamide, commonly known as BMF-5, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BMF-5 is a furan-based compound that belongs to the class of N-substituted amides. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of BMF-5 is not fully understood, but several studies have suggested that the compound acts by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and survival. BMF-5 has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell survival and proliferation. The compound has also been shown to inhibit the activity of the protein Bcl-2, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
BMF-5 has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the migration and invasion of cancer cells. BMF-5 has also been shown to reduce the levels of certain inflammatory cytokines, suggesting that the compound may have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BMF-5 is its potential applications in cancer research. The compound has been shown to be effective in inhibiting the proliferation of cancer cells and inducing apoptosis. However, one of the limitations of BMF-5 is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of BMF-5. One of the main areas of research is the development of more efficient and cost-effective synthesis methods for the compound. Another area of research is the identification of the specific enzymes and proteins that are targeted by BMF-5 and the elucidation of the compound's mechanism of action. Additionally, further studies are needed to determine the potential applications of BMF-5 in the treatment of neurodegenerative diseases and other conditions.
Méthodes De Synthèse
The synthesis of BMF-5 has been reported in several research articles. One of the most common methods involves the reaction of 2-chloromethyl-3-pyridine with benzyl(methyl)amine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 5-methoxy-2-furoic acid to obtain BMF-5. Other methods involve the use of different reagents and conditions, such as the use of palladium catalysts or microwave irradiation.
Applications De Recherche Scientifique
BMF-5 has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. BMF-5 has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various types of cancer cells, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-5-methoxyfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-23(14-15-7-4-3-5-8-15)19-16(9-6-12-21-19)13-22-20(24)17-10-11-18(25-2)26-17/h3-12H,13-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWIYZJLKXYWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNC(=O)C3=CC=C(O3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-methoxy-2-furamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5216953.png)
![2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216963.png)
![1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate](/img/structure/B5216969.png)



![4,4,8-trimethyl-1-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5216987.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5216988.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5216995.png)


![N-(4-methylbenzyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5217028.png)
![5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5217039.png)
![(3aS*,5S*,9aS*)-2-(2-methoxyphenyl)-5-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5217054.png)